molecular formula C10H8F3NO4 B1399737 Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate CAS No. 905273-56-5

Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate

Cat. No.: B1399737
CAS No.: 905273-56-5
M. Wt: 263.17 g/mol
InChI Key: YTAPRVDYXPLQDW-UHFFFAOYSA-N
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Description

Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate is a chemical compound with the molecular formula C10H8F3NO4 and a molecular weight of 263.17 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with two ester groups at the 2 and 3 positions of the pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the development of agrochemicals and specialty chemicals.

Future Directions

The future of TFMP derivatives, including Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate, looks promising. They are expected to find many novel applications, particularly in the agrochemical and pharmaceutical industries .

Biochemical Analysis

Biochemical Properties

Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form complexes with diphenylurea derivatives, which are crucial in various biochemical processes . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the complex and facilitate biochemical reactions.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects are crucial in understanding how cells respond to external stimuli and maintain homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions are essential for understanding the compound’s role in cellular function and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Understanding these temporal effects is essential for designing experiments and interpreting results accurately .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. These studies are crucial for understanding the compound’s safety and efficacy .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding how the compound affects cellular metabolism and its potential therapeutic applications. Studies have shown that it can modulate the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. It interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues. These interactions are essential for understanding how the compound exerts its effects at the cellular level .

Subcellular Localization

The subcellular localization of this compound is crucial for understanding its activity and function. It may be directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals or post-translational modifications often play a role in directing the compound to its specific location within the cell. Understanding these localization mechanisms is essential for elucidating the compound’s role in cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate typically involves the esterification of 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid. This reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed for several hours to ensure complete esterification, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO4/c1-17-8(15)5-3-4-6(10(11,12)13)14-7(5)9(16)18-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAPRVDYXPLQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90727835
Record name Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905273-56-5
Record name Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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